1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone
Description
This compound features a benzodioxole moiety fused to a cyclopropane ring, which is conjugated via a carbonyl group to a piperazine scaffold. The piperazine is further linked to a thioether-substituted ethanone group bearing a 4-fluorophenyl substituent. Its synthesis likely involves multi-step reactions, including cyclopropanation, piperazine coupling, and thioether formation .
Properties
IUPAC Name |
1-[4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl]-2-(4-fluorophenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c24-16-2-4-17(5-3-16)31-13-22(27)25-7-9-26(10-8-25)23(28)19-12-18(19)15-1-6-20-21(11-15)30-14-29-20/h1-6,11,18-19H,7-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFJCKXMLAGTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=CC=C(C=C2)F)C(=O)C3CC3C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.49 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a cyclopropane carbonyl group, and a piperazine ring, which are known for their diverse biological properties.
Research indicates that compounds containing benzo[d][1,3]dioxole structures often exhibit significant interactions with various biological targets, including receptors and enzymes. The presence of the piperazine ring can enhance binding affinity and selectivity towards specific targets.
Anticancer Properties
A study highlighted the synthesis of derivatives based on similar structures that showed promising anticancer activity. The incorporation of fluorine atoms into the phenyl ring was found to enhance the potency against cancer cell lines by modulating the interaction with target proteins involved in cell proliferation and survival pathways .
GABA-A Receptor Modulation
Compounds similar to the one have been explored as positive allosteric modulators (PAMs) of the GABA-A receptor. These compounds demonstrated improved metabolic stability and reduced hepatotoxicity compared to traditional drugs . The structural features essential for this activity include specific substitutions on the aromatic rings that influence binding affinity.
Neuroprotective Effects
Research into neuroprotective agents has identified compounds with similar scaffolds that can protect neuronal cells from oxidative stress and apoptosis. The benzo[d][1,3]dioxole moiety is particularly noted for its antioxidant properties, which may contribute to neuroprotection .
Data Tables
Case Studies
- Anticancer Activity : A series of derivatives were synthesized based on the core structure similar to our compound. In vitro studies demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. Further studies are required to elucidate the exact mechanism of action.
- GABA-A Modulation : A molecular docking study revealed that modifications to the piperazine ring could enhance binding affinity to the GABA-A receptor, suggesting potential therapeutic applications in anxiety and seizure disorders.
- Neuroprotective Study : In vivo studies using rodent models indicated that compounds with a similar structure could significantly reduce neuroinflammation and improve cognitive function in models of Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Groups
Physicochemical Properties
- The 4-fluorophenylthio group may improve lipophilicity (logP ~3.5–4.0 estimated), similar to compounds in .
- BD00780869 : Lacks the cyclopropane and thioether, resulting in lower molecular weight (MW = 344.39 g/mol vs. ~450–500 g/mol for the target) and higher aqueous solubility.
- Bis-benzodioxol thioureas : Higher polarity due to thiourea groups (logP ~2.0–3.0), contrasting with the target’s hydrophobic thioether.
Research Findings and Implications
- Synthetic Challenges : Cyclopropanation and thioether steps require stringent conditions (e.g., anhydrous solvents, controlled temperatures), contrasting with simpler thiourea syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
